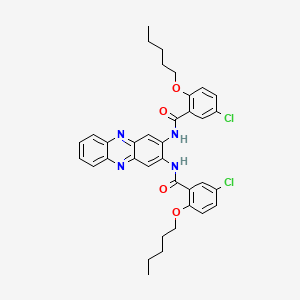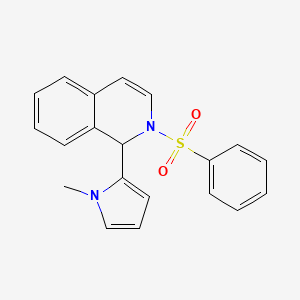
2-(Benzenesulfonyl)-1-(1-methyl-1H-pyrrol-2-yl)-1,2-dihydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Methyl-1H-pyrrol-2-yl)-2-(phenylsulfonyl)-1,2-dihydroisoquinoline is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrole ring fused with an isoquinoline structure, along with a phenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methyl-1H-pyrrol-2-yl)-2-(phenylsulfonyl)-1,2-dihydroisoquinoline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Isoquinoline Formation: The isoquinoline structure can be formed via the Bischler-Napieralski reaction, where a β-phenylethylamine derivative undergoes cyclization in the presence of a dehydrating agent like phosphorus oxychloride.
Sulfonylation: The phenylsulfonyl group can be introduced through sulfonylation, where the isoquinoline derivative reacts with a sulfonyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(1-Methyl-1H-pyrrol-2-yl)-2-(phenylsulfonyl)-1,2-dihydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid like aluminum chloride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfides.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-(1-Methyl-1H-pyrrol-2-yl)-2-(phenylsulfonyl)-1,2-dihydroisoquinoline has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain enzymes and receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.
Industrial Applications: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(1-Methyl-1H-pyrrol-2-yl)-2-(phenylsulfonyl)-1,2-dihydroisoquinoline involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The compound may also participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Methyl-1H-pyrrol-2-yl)-2-(phenylsulfonyl)-1,2-dihydroquinoline
- 1-(1-Methyl-1H-pyrrol-2-yl)-2-(phenylsulfonyl)-1,2-dihydrobenzofuran
Uniqueness
1-(1-Methyl-1H-pyrrol-2-yl)-2-(phenylsulfonyl)-1,2-dihydroisoquinoline is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both the pyrrole and isoquinoline rings, along with the phenylsulfonyl group, makes it a versatile compound for various applications.
Properties
CAS No. |
93971-12-1 |
|---|---|
Molecular Formula |
C20H18N2O2S |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
2-(benzenesulfonyl)-1-(1-methylpyrrol-2-yl)-1H-isoquinoline |
InChI |
InChI=1S/C20H18N2O2S/c1-21-14-7-12-19(21)20-18-11-6-5-8-16(18)13-15-22(20)25(23,24)17-9-3-2-4-10-17/h2-15,20H,1H3 |
InChI Key |
DPHKWZMCDHRLDT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1C2C3=CC=CC=C3C=CN2S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


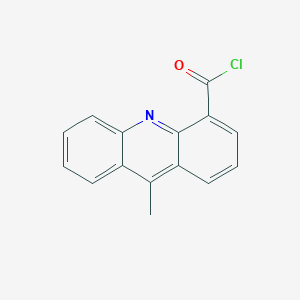
![N-[2-Methyl-3-(5-methyl-benzooxazol-2-yl)-phenyl]-3-nitro-benzamide](/img/structure/B12907502.png)
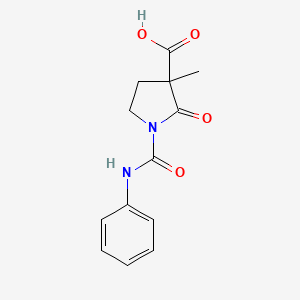
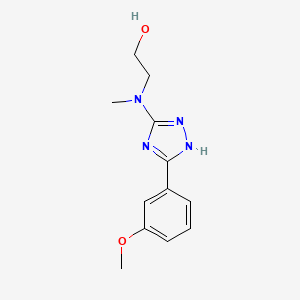
![1-Ethyl-6-methyl-3,4-dihydropyrrolo[1,2-A]pyrazine-8-carbaldehyde](/img/structure/B12907521.png)

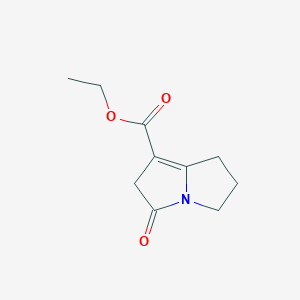
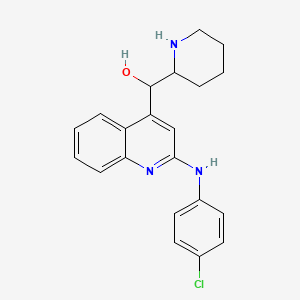
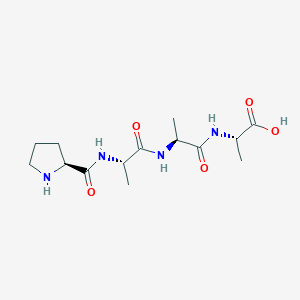
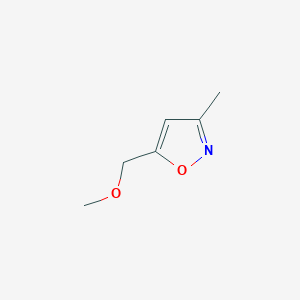
![4-[6-(Methylsulfonyl)pyrimidin-4-yl]morpholine](/img/structure/B12907561.png)
